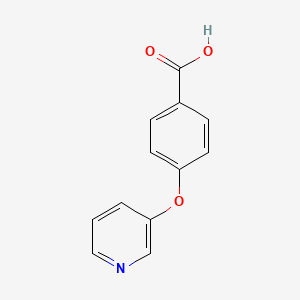
4-(Pyridin-3-yloxy)benzoic acid
Descripción general
Descripción
4-(Pyridin-3-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3. It consists of a benzoic acid moiety substituted with a pyridin-3-ol group at the 4-position
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yloxy)benzoic acid has diverse applications in scientific research:
Comparación Con Compuestos Similares
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Actividad Biológica
4-(Pyridin-3-yloxy)benzoic acid, a compound with the chemical formula CHNO, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a pyridine ring and a benzoic acid moiety. Its structure can be represented as follows:
This compound exhibits properties such as solubility in organic solvents and moderate aqueous solubility, influencing its bioavailability and pharmacokinetic profile.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, it has been studied for its effects on:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
- Antiparasitic Activity : Research indicates that derivatives of benzoic acid, including this compound, exhibit significant activity against parasites such as Trypanosoma species, which are responsible for diseases like Chagas disease .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antiparasitic Studies : A study demonstrated that modifications to benzoic acid derivatives could enhance trypanocidal activity. For instance, compounds with para-aminobenzoic acid moieties showed improved efficacy compared to standard treatments . The introduction of hydrophobic groups significantly increased activity against Trypanosoma cruzi.
- Inflammation Modulation : In vitro studies using human cell lines have shown that this compound can reduce the expression of inflammatory markers such as COX-2 and IL-6 . This suggests its potential as an anti-inflammatory agent.
- Toxicity Assessment : Toxicological evaluations indicate that while this compound exhibits biological activity, it also poses risks such as skin irritation and acute toxicity if ingested . Understanding these risks is crucial for its therapeutic application.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-pyridin-3-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQITAPTQQMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624033 | |
| Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437383-99-8 | |
| Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














